Cas no 1005610-93-4 (1-(1-methyl-1H-pyrazol-4-yl)sulfonylpiperazine)

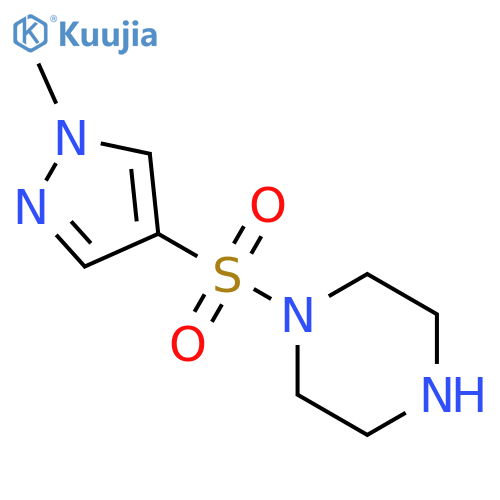

1005610-93-4 structure

商品名:1-(1-methyl-1H-pyrazol-4-yl)sulfonylpiperazine

CAS番号:1005610-93-4

MF:C8H14N4O2S

メガワット:230.287359714508

MDL:MFCD04969874

CID:2111583

PubChem ID:17024620

1-(1-methyl-1H-pyrazol-4-yl)sulfonylpiperazine 化学的及び物理的性質

名前と識別子

-

- 1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]Piperazine

- 1-(1-methyl-1H-pyrazol-4-yl)sulfonylpiperazine

- 1-(1-METHYLPYRAZOL-4-YLSULFONYL)PIPERAZINE

- 1-[(1-methyl-1h-pyrazole-4-)sulfonyl]piperazine

- 1-((1-Methyl-1H-pyrazol-4-yl)sulfonyl)piperazine

- 1005610-93-4

- FQB61093

- 1-(1-methylpyrazol-4-yl)sulfonylpiperazine

- BBL034920

- AKOS000310221

- DA-30128

- VS-12751

- 1-(1-Methyl-1H-pyrazole-4-sulfonyl)-piperazine

- STK312420

- 1-(1-methyl-1 h-pyrazole-4-sulfonyl)-piperazine

- EN300-229601

- CS-0240671

-

- MDL: MFCD04969874

- インチ: InChI=1S/C8H14N4O2S/c1-11-7-8(6-10-11)15(13,14)12-4-2-9-3-5-12/h6-7,9H,2-5H2,1H3

- InChIKey: CPSSDNVHQXPARS-UHFFFAOYSA-N

- ほほえんだ: CN1C=C(C=N1)S(=O)(=O)N2CCNCC2

計算された属性

- せいみつぶんしりょう: 230.08374688Da

- どういたいしつりょう: 230.08374688Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 307

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 75.6Ų

- 疎水性パラメータ計算基準値(XlogP): -1.3

1-(1-methyl-1H-pyrazol-4-yl)sulfonylpiperazine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-229601-0.25g |

1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine |

1005610-93-4 | 95% | 0.25g |

$89.0 | 2024-06-20 | |

| Chemenu | CM483385-1g |

1-((1-Methyl-1H-pyrazol-4-yl)sulfonyl)piperazine |

1005610-93-4 | 97% | 1g |

$675 | 2022-09-04 | |

| Enamine | EN300-229601-1.0g |

1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine |

1005610-93-4 | 95% | 1.0g |

$181.0 | 2024-06-20 | |

| 1PlusChem | 1P00JF4L-100mg |

1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine |

1005610-93-4 | 95% | 100mg |

$136.00 | 2023-12-27 | |

| Enamine | EN300-229601-1g |

1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine |

1005610-93-4 | 95% | 1g |

$181.0 | 2023-09-15 | |

| A2B Chem LLC | AJ05269-50mg |

1-((1-Methyl-1H-pyrazol-4-yl)sulfonyl)piperazine |

1005610-93-4 | 95% | 50mg |

$250.00 | 2024-04-20 | |

| 1PlusChem | 1P00JF4L-2.5g |

1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine |

1005610-93-4 | 95% | 2.5g |

$363.00 | 2023-12-27 | |

| A2B Chem LLC | AJ05269-250mg |

1-((1-Methyl-1H-pyrazol-4-yl)sulfonyl)piperazine |

1005610-93-4 | 95% | 250mg |

$305.00 | 2024-04-20 | |

| A2B Chem LLC | AJ05269-500mg |

1-((1-Methyl-1H-pyrazol-4-yl)sulfonyl)piperazine |

1005610-93-4 | 95% | 500mg |

$366.00 | 2024-04-20 | |

| Enamine | EN300-229601-5.0g |

1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine |

1005610-93-4 | 95% | 5.0g |

$371.0 | 2024-06-20 |

1-(1-methyl-1H-pyrazol-4-yl)sulfonylpiperazine 関連文献

-

Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096

-

Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232

-

Zhiliang Cheng,Ajlan Al Zaki,Ian W. Jones,Henry K. Hall, Jr.,Craig A. Aspinwall,Andrew Tsourkas Chem. Commun., 2014,50, 2502-2504

-

Shimou Chen,Hong En Lim,Yasumitsu Miyata,Ryo Kitaura,Yoshio Bando,Dmitri Golberg,Hisanori Shinohara Chem. Commun., 2011,47, 10368-10370

1005610-93-4 (1-(1-methyl-1H-pyrazol-4-yl)sulfonylpiperazine) 関連製品

- 1709-50-8(Benzenesulfonamide,N,N-diethyl-)

- 27106-49-6(1-(4-fluorobenzenesulfonyl)piperazine)

- 110408-11-2(Isoquinoline,8-(1-piperazinylsulfonyl)-)

- 21623-68-7(4-[(4-methylpiperazin-1-yl)sulfonyl]aniline)

- 17046-84-3(1,4-Ditosylpiperazine)

- 26103-49-1(3-(Piperidin-1-ylsulfonyl)pyridine)

- 16017-63-3(2-4-(Phenylsulfonyl)piperazino-1-ethanol)

- 121751-67-5(1-(4-methoxybenzenesulfonyl)piperazine)

- 14172-55-5(1-(benzenesulfonyl)piperazine)

- 205754-50-3(rac 7-Hydroxy Efavirenz)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1005610-93-4)1-(1-methyl-1H-pyrazol-4-yl)sulfonylpiperazine

清らかである:99%

はかる:1g

価格 ($):235.0